Isorenieratene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
524-01-6 |
|---|---|
Molecular Formula |
C40H48 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
1,2,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,3,6-trimethylphenyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]benzene |
InChI |
InChI=1S/C40H48/c1-29(17-13-19-31(3)21-27-39-35(7)25-23-33(5)37(39)9)15-11-12-16-30(2)18-14-20-32(4)22-28-40-36(8)26-24-34(6)38(40)10/h11-28H,1-10H3/b12-11+,17-13+,18-14+,27-21+,28-22+,29-15+,30-16+,31-19+,32-20+ |
InChI Key |
ZCIHMQAPACOQHT-YSEOPJLNSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C)C |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C=CC(=C2C)C)C)\C)\C)/C)/C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C)C |
Synonyms |
isorenieratene |
Origin of Product |
United States |
Taxonomic Distribution and Ecological Niche of Isorenieratene Producing Organisms
Phylogenetic Diversity of Isorenieratene Producers
The biosynthesis of this compound is not widespread and is primarily confined to specific bacterial groups.
Two main bacterial phyla are recognized as the primary producers of this compound: Chlorobi (specifically the family Chlorobiaceae) and Actinobacteria.
Green sulfur bacteria (GSB) of the family Chlorobiaceae are the most well-documented and significant producers of this compound. researchgate.net These organisms are anaerobic photoautotrophs, meaning they conduct photosynthesis in the absence of oxygen. wikipedia.org
Key Genera and Species: this compound is characteristically synthesized by the "brown-colored" strains of GSB. wikipedia.orguni-muenchen.de These strains are distinguished from their green-colored counterparts by their pigment composition. The genus Chlorobium, particularly species like Chlorobium phaeobacteroides, is a known producer of this compound. researchgate.netpsu.edu Other GSB genera, such as Prosthecochloris, have also been identified in environments where this compound is abundant. frontiersin.org
Biochemical Role: In these bacteria, this compound functions as a crucial light-harvesting pigment. wikipedia.orgresearchgate.net The brown-colored GSB strains possess bacteriochlorophyll (B101401) e in their chlorosomes (specialized light-harvesting antenna complexes), which works in conjunction with this compound. wikipedia.orgfrontiersin.org This pigment system is highly efficient at absorbing light in the blue-green to green parts of the spectrum (400-550 nm), an adaptation that allows them to thrive in the low-light conditions of their deep, anoxic habitats. wikipedia.orguni-muenchen.depnas.org The biosynthesis in GSB involves the cooperative action of two specific carotenoid cyclases, CruA and CruB. researchgate.net
While GSB are the classical source, the genetic pathways for this compound synthesis have also been confirmed in the phylum Actinobacteria. researchgate.netpnas.org The function of this carotenoid in these generally non-photosynthetic bacteria is not for light-harvesting but may be related to photoprotection against UV or blue light damage. researchgate.net
Streptomyces: Functional analysis of genes from Streptomyces griseus has shown their involvement in the synthesis of this compound. scholarsresearchlibrary.com Biosynthetic gene clusters for this compound production have also been identified in other Streptomyces species. pnas.org
Brevibacterium linens: This species, known for its role in the ripening of certain cheeses, also produces aromatic carotenoids, including this compound. researchgate.netdokumen.pub
Mycobacterium smegmatis: While some mycobacteria are noted for carotenoid production, the regulation of these pathways is complex. nih.gov In some pathogenic species like Mycobacterium ulcerans, the genes for this compound biosynthesis appear to have been lost during evolution, suggesting it is not essential for their pathogenic niche. ualberta.ca
Rhodococcus spp.: this compound has been successfully extracted from Rhodococcus sp. B7740. tandfonline.com
Table 1: Documented this compound-Producing Bacterial Genera
| Phylum | Genus | Documented Species/Strain | Primary Habitat |
|---|---|---|---|
| Chlorobi | Chlorobium | C. phaeobacteroides | Anoxic, sulfidic aquatic environments |
| Chlorobi | Prosthecochloris | P. phaeobacteroides | Anoxic, sulfidic aquatic environments |
| Actinobacteria | Streptomyces | S. griseus | Soil, marine sediments |
| Actinobacteria | Brevibacterium | B. linens | Skin, cheese |
| Actinobacteria | Rhodococcus | Rhodococcus sp. B7740 | Diverse environments |
Currently, there is no direct evidence that fungi or algae are primary producers of this compound. While these organisms are major sources of a wide variety of other carotenoids, the synthesis of aromatic carotenoids like this compound is considered a distinctive feature of the specific bacterial lineages mentioned above. scholarsresearchlibrary.comimrpress.comgerli.com
This compound has been isolated from marine sponges, such as Reniera japonica, but it is understood that the sponge itself does not produce the compound. wikipedia.org Instead, the pigment originates from symbiotic green sulfur bacteria living within the sponge tissue. wikipedia.orgnih.gov
Dominant Bacterial Phyla and Genera
Green Sulfur Bacteria (Chlorobiaceae)
Environmental Habitats and Ecological Relevance
The restricted phylogenetic distribution of this compound producers means their habitats are specific and well-defined. The presence of this compound or its diagenetic products (isorenieratane) in environmental samples or the geological record is a powerful proxy for these specific conditions. wikipedia.orgresearchgate.net
This compound is exclusively associated with environments that are simultaneously anoxic (lacking oxygen), euxinic (containing free hydrogen sulfide (B99878), H₂S), and within the photic zone (penetrated by sunlight). wikipedia.orgpnas.org
Ecological Requirements: Green sulfur bacteria require light for photosynthesis, H₂S as an electron donor to fix carbon, and strictly anaerobic conditions. wikipedia.orgpnas.org These conditions are met in highly stratified water bodies where the oxygenated upper layer is separated from a deep, anoxic, and sulfide-rich bottom layer. GSB form dense cell populations at the interface between these layers, known as the chemocline, as long as it is shallow enough to receive light. wikipedia.orgpsu.edu
Modern Examples: Such environments are rare today but include meromictic (permanently stratified) lakes, restricted fjords, and silled marine basins. wikipedia.orgmdpi.com The Black Sea is the largest modern anoxic basin and a classic example of an environment where GSB thrive at the chemocline, leading to high concentrations of this compound. wikipedia.orguni-muenchen.de Another documented location is the Magical Blue Hole in the Bahamas, where a microbial mat dominated by Prosthecochloris produces this compound under extremely low-light conditions. frontiersin.org
Geological Significance: The discovery of this compound derivatives in ancient sedimentary rocks and petroleum source rocks is used as evidence for past periods of widespread photic zone euxinia. wikipedia.orgacs.org These conditions are favorable for the preservation of organic matter and have been linked to major oceanic anoxic events and mass extinctions, such as the Permian-Triassic extinction. wikipedia.orgacs.org
Table 2: Environmental Conditions for this compound Production
| Environmental Factor | Requirement | Rationale |
|---|---|---|
| Oxygen | Anoxic (absent) | Green sulfur bacteria are strict anaerobes. pnas.org |
| Sulfide | Euxinic (H₂S present) | H₂S is the primary electron donor for GSB anoxygenic photosynthesis. wikipedia.org |
| Light | Photic (present) | Required for photosynthesis, even at very low intensities. wikipedia.orgfrontiersin.org |
Low-Light Adaptations and Photosynthesis
This compound functions as a crucial accessory light-harvesting pigment, particularly for organisms living in low-light (photic) environments. wikipedia.orgresearchgate.net Its primary role is in anoxygenic photosynthesis, a process where organisms utilize reduced sulfur compounds like hydrogen sulfide (H₂S) as the electron donor instead of water. wikipedia.orgresearchgate.net This metabolic capability restricts these bacteria to environments that are both anoxic and within the reach of sunlight. wikipedia.org
The production of this compound is a key adaptation for photosynthesis under very low light intensities. researchgate.netfrontiersin.org The brown-colored strains of GSB, which are the main producers, are specialists in these conditions. researchgate.net They possess a unique pigment combination, including this compound and bacteriochlorophyll e (BChl e). frontiersin.orgfrontiersin.org This pigment suite is highly efficient at absorbing light in the blue-green part of the spectrum (~500 nm), which penetrates deeper into the water column than other wavelengths. frontiersin.orgfrontiersin.org
These light-harvesting pigments are housed within a specialized cellular structure called the chlorosome, a highly efficient antenna complex that enables GSB to thrive in environments where light levels are extremely low. wikipedia.org The presence of this compound allows these bacteria to capture photons effectively at depths where other phototrophs cannot survive. copernicus.org However, research in some ecosystems has shown that even where brown-pigmented GSB are present, this compound may not be produced if the light conditions are not sufficiently limited, suggesting its biosynthesis is a specific adaptation to extreme low-light stress. researchgate.netpsu.edu
Specific Ecosystems (e.g., Marine Sediments, Meromictic Lakes, Microbial Mats)
This compound-producing organisms inhabit specific ecological niches characterized by anoxia and the presence of light. The detection of this compound and its diagenetic product, isorenieratane, in environmental samples serves as a robust biomarker for "photic zone euxinia"—a condition where the sunlit zone of a water body is both anoxic and sulfidic. wikipedia.orgresearchgate.net
Marine Sediments The discovery of this compound and its derivatives in marine sediments provides critical evidence for reconstructing past environmental conditions. uu.nl Its presence in ancient sediment layers, such as the organic-rich sapropels of the Mediterranean Sea and sediments from the Black Sea, indicates that the photic zone of these bodies of water was periodically anoxic and sulfidic. wikipedia.orgnih.gov The fossil record of these carotenoids allows for the reconstruction of the chemocline depth over geological timescales. uu.nl For example, this compound found in rocks from the Permian/Triassic mass extinction event was used as evidence for widespread photic zone euxinia during that time. wikipedia.org
Meromictic Lakes Meromictic lakes, which are permanently stratified, provide ideal modern analogues for ancient euxinic oceans. wikipedia.orgcopernicus.org In these lakes, GSB populations flourish at the chemocline, the sharp boundary separating the oxygenated surface waters (mixolimnion) from the anoxic, sulfidic deep waters (monimolimnion). wikipedia.orgpsu.edu The depth of this chemocline dictates the light availability and influences the composition of the phototrophic community. copernicus.org Studies of various meromictic lakes reveal that while brown-colored GSB may be present, this compound is typically only abundant when the chemocline is deep, necessitating enhanced light-harvesting capabilities. copernicus.orgresearchgate.net In lakes with shallower chemoclines, GSB may thrive without synthesizing this specific carotenoid. researchgate.netpsu.edunih.gov
Table 2: Research Findings on this compound in Meromictic Lakes
| Lake | Location | Key Finding | Reference |
|---|---|---|---|
| Fayetteville Green Lake | New York, USA | Green sulfur bacteria and BChl e were present, but this compound was absent from the water column and sediments, likely due to a relatively shallow chemocline. | psu.edunih.gov |
| Lake Dagow | Germany | Similar to Fayetteville Green Lake, brown-pigmented GSB were abundant at a shallow chemocline (6 m) but did not produce this compound. | researchgate.net |
| Black Sea | Europe/Asia | This compound is considered essential for photosynthesis at the greater depths of the chemocline. | researchgate.net |
| Lake Jaczno | Poland | A shift from GSB (this compound) to purple sulfur bacteria dominance was observed with increasing lake trophy, indicating a shallowing of the oxic-anoxic boundary. | copernicus.org |
Microbial Mats this compound-producing organisms are also productive members of microbial mats in specific environments. pnas.orgresearchgate.net A notable example is the thick microbial mat found in the Magical Blue Hole on Abaco Island, The Bahamas. frontiersin.orgfrontiersin.org This mat thrives at a depth of 30 meters, below the oxycline in an anoxic environment. researchgate.net The mat is dominated by GSB of the genus Prosthecochloris. frontiersin.org Analysis of the mat revealed high abundances of both bacteriochlorophyll e and this compound, the typical photopigments of brown-colored GSB. frontiersin.orgresearchgate.net Their presence confirms the role of this compound in facilitating anoxygenic photosynthesis in an extremely low-light benthic environment. frontiersin.org
Biosynthetic Pathways and Molecular Genetics of Isorenieratene Production
General Carotenoid Biosynthesis: Precursors and Early Steps
The journey to isorenieratene begins with the universal five-carbon (C5) building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgnih.gov Organisms utilize two primary pathways to generate these precursors. nih.govnih.gov The mevalonic acid (MVA) pathway is typically found in the cytosol of eukaryotes like animals and fungi, as well as in archaea. wikipedia.orgnih.gov In contrast, plants, algae, and many bacteria, including those that produce carotenoids, primarily use the methylerythritol 4-phosphate (MEP) pathway, which operates in plastids. wikipedia.orgnih.govnih.gov
These C5 units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), a C40 precursor. wikipedia.orgresearchgate.net The first step unique to carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules. researchgate.netoup.com This crucial reaction is catalyzed by the enzyme phytoene (B131915) synthase (encoded by the crtB or PSY gene), resulting in the formation of phytoene, the first colorless C40 carotenoid in the pathway. wikipedia.orgoup.complos.org
Specific Enzymatic Reactions in this compound Synthesis
From phytoene, the pathway to this compound diverges significantly between different groups of bacteria, particularly between Actinobacteria and green sulfur bacteria (GSB). nih.govasm.org These organisms employ different enzymes and intermediates to construct the final aromatic structure. nih.govresearchgate.net
The synthesis of this compound is mediated by a suite of specialized enzymes. In bacteria, the conversion of phytoene to the colored intermediate lycopene (B16060) is often carried out by a single enzyme, phytoene desaturase (CrtI), which introduces four double bonds. researchgate.netasm.org From lycopene, the pathways diverge.
In Actinobacteria (e.g., Streptomyces, Mycobacterium): The linear lycopene molecule is cyclized at both ends by the enzyme lycopene cyclase (CrtY) to form β-carotene. researchgate.netplos.org The final and defining steps are then catalyzed by CrtU, a unique desaturase. rhea-db.orgplos.org CrtU acts on both β-rings of β-carotene, converting them into aromatic rings through a proposed desaturation and methyl-transfer reaction, where a methyl group is shifted on the ionone (B8125255) ring to produce this compound. nih.govrhea-db.orgresearchgate.netplos.org Some carotenoid biosynthesis clusters also contain a crtT gene, which codes for a methyltransferase. plos.org
In Green Sulfur Bacteria (GSB): The pathway involves a cooperative effort between two distinct cyclases, CruA and CruB. nih.govnih.gov CruA, a lycopene monocyclase, first adds a single ring to lycopene, forming the intermediate γ-carotene. asm.orgresearchgate.netnih.gov Subsequently, CruB, a γ-carotene cyclase, acts on the uncyclized end of γ-carotene to form the second ring, yielding β-carotene. nih.govasm.orgresearchgate.netnih.gov The final conversion to this compound is then presumed to occur, though the enzyme responsible for the aromatization step in GSB is distinct from the CrtU found in Actinobacteria, with CrtU being the only enzyme shared between the two pathways aside from the initial phytoene synthase (CrtB). nih.govasm.org
The table below summarizes the key enzymes involved in the primary this compound biosynthesis pathways.
| Enzyme | Gene(s) | Function | Organism Group |
| GGPP Synthase | crtE | Synthesizes geranylgeranyl pyrophosphate (GGPP) from C5 precursors. | General |
| Phytoene Synthase | crtB | Catalyzes the condensation of two GGPP molecules to form phytoene. researchgate.netplos.org | General |
| Phytoene Desaturase | crtI | Converts phytoene to lycopene through four desaturation steps. researchgate.netasm.org | Bacteria |
| Lycopene Cyclase | crtY | Cyclizes lycopene to form β-carotene. researchgate.netplos.org | Actinobacteria |
| This compound Synthase | crtU | Converts β-carotene to this compound via desaturation/methylation. nih.govrhea-db.orgplos.org | Actinobacteria |
| Lycopene Monocyclase | cruA | Cyclizes lycopene to the monocyclic γ-carotene. asm.orgnih.govplos.org | Green Sulfur Bacteria |
| Gamma-carotene Cyclase | cruB | Cyclizes γ-carotene to the dicyclic β-carotene. asm.orgnih.govplos.org | Green Sulfur Bacteria |
| Methyltransferase | crtT | A methyltransferase found in some carotenoid gene clusters. plos.org | Actinobacteria |
The biosynthesis of this compound features several critical intermediates that represent branch points in carotenoid metabolism.
Lycopene: This red, acyclic carotenoid is a pivotal intermediate and a major branch point. mdpi.comcarotenoiddb.jp In Actinobacteria, lycopene is the direct substrate for the dicyclase CrtY, which channels it towards β-carotene synthesis. researchgate.netplos.org In GSB, it is the substrate for the monocyclase CruA, diverting the pathway towards γ-carotene. nih.govnih.gov
Gamma-Carotene: In GSB, γ-carotene is a key intermediate that marks the branch point between the synthesis of monocyclic carotenoids (like chlorobactene) and dicyclic carotenoids (like this compound). researchgate.netnih.gov It is formed from lycopene and is subsequently converted to β-carotene by the enzyme CruB. nih.govnih.govatamanchemicals.com
Beta-Carotene: This dicyclic carotenoid is the immediate precursor to this compound in the actinobacterial pathway, where it is modified by the CrtU enzyme. plos.orgmdpi.comcarotenoiddb.jp In GSB, it is an intermediate formed from γ-carotene, which then undergoes the final aromatization steps. nih.govnih.gov
The distinct pathways in Actinobacteria and green sulfur bacteria are illustrated below.
| Pathway Step | Actinobacteria Pathway | Green Sulfur Bacteria Pathway |
| Precursor | Geranylgeranyl Pyrophosphate (GGPP) | Geranylgeranyl Pyrophosphate (GGPP) |
| Step 1 | Phytoene (via CrtB) | Phytoene (via CrtB) |
| Step 2 | Lycopene (via CrtI) | Lycopene (via multiple enzymes) |
| Step 3 (Branch Point) | β-Carotene (via CrtY) | γ-Carotene (via CruA) |
| Step 4 | This compound (via CrtU) | β-Carotene (via CruB) |
| Step 5 | - | This compound (via subsequent steps) |
Key Enzymes and Their Catalytic Mechanisms (e.g., CrtU, CrtT, CruA, CruB)
Genetic Organization and Regulation of this compound Biosynthesis
The production of this compound is tightly controlled at the genetic level, with the necessary genes often organized in clusters and their expression regulated by environmental cues.
In many bacteria, the genes encoding the enzymes for this compound biosynthesis are physically grouped together on the chromosome in what are known as biosynthesis gene clusters (BGCs) or crt operons. plos.orgtandfonline.comasm.org This co-localization facilitates the coordinated regulation of the entire pathway.
For instance, in Streptomyces coelicolor and Streptomyces griseus, the crt gene cluster is organized into two convergent operons: crtEIBV and crtYTU. tandfonline.comasm.orgnih.gov A similar organization is found in Streptomyces argillaceus, where the cluster consists of two divergent operons, crtaEIBV and crtaQYTU. plos.org While the core biosynthetic genes (crtE, crtB, crtI, crtY, crtU) are generally conserved, the exact arrangement and the presence of additional genes within the cluster can vary between species. plos.orgasm.org
The expression of crt operons is often silent under standard laboratory conditions and is induced by specific signals, most notably light. plos.orgtandfonline.comfrontiersin.org In nonphototrophic bacteria like Streptomyces, a sophisticated light-inducible regulatory system governs carotenoid production. asm.orgnih.gov
In S. coelicolor, this regulation is controlled by genes that flank the crt cluster, referred to as lit (light-induced transcription) genes. asm.orgnih.gov The key players are:
LitR: A MerR-family transcriptional regulator that, in the dark, represses its own expression and that of litS. tandfonline.comasm.org
σLitS: An extracytoplasmic function (ECF) sigma factor. asm.orgnih.gov
Upon exposure to blue light, LitR is thought to undergo a conformational change, which alleviates its repressive function and activates the transcription of the litS gene. tandfonline.com The resulting σLitS protein then associates with the core RNA polymerase enzyme. This new holoenzyme specifically recognizes and initiates transcription from the promoters of the crtE and crtY operons, leading to the production of the biosynthetic enzymes and, ultimately, this compound. tandfonline.comasm.orgnih.gov
Other regulatory mechanisms have also been identified. In Mycobacterium smegmatis, the sigma factor SigF is involved in regulating the synthesis of this compound. researchgate.net In various bacteria, gene expression can also be influenced by oxygen levels and other environmental stresses. frontiersin.orgnih.gov
Environmental and Cellular Factors Modulating Gene Expression (e.g., Light, Oxygen)
The expression of genes involved in this compound biosynthesis is tightly regulated by a variety of environmental cues and cellular signaling pathways. These regulatory mechanisms ensure that the production of this carotenoid is aligned with the organism's physiological needs, particularly in response to light and oxidative stress.
Light: Light is a primary environmental factor inducing this compound production in several bacteria. In the filamentous bacterium Streptomyces coelicolor, carotenoid biosynthesis, including this compound, is induced by blue light. nih.gov This light-dependent transcription is directed by an extracytoplasmic function (ECF) sigma factor, σLitS, which activates the promoters for the carotenoid biosynthesis (crt) gene cluster. nih.gov The activity of σLitS is part of a larger regulatory system involving a MerR-type transcriptional regulator (LitR), a putative anti-sigma factor (LitB), and other light-induced transcription (lit) genes. nih.gov Overexpression of litS leads to the continuous production of carotenoids even in the absence of light, confirming its central role as a light-induced sigma factor for the crt gene cluster. nih.gov Similarly, in Mycobacterium smegmatis, the production of yellow-pigmented this compound is observed upon exposure to light. asm.org
In contrast, for green sulfur bacteria (GSB), which are anaerobic photoautotrophs, this compound synthesis is an adaptation for harvesting light in low-light (photic) environments. wikipedia.orgfrontiersin.org These organisms, particularly the brown-colored strains that produce this compound, are often found deep in stratified water columns where light penetration is minimal. wikipedia.org The pigment is thought to enhance their metabolic efficiency under such conditions. wikipedia.orgfrontiersin.org
Oxygen: Oxygen availability is a critical factor, particularly for the organisms that produce this compound. Green sulfur bacteria are strict anaerobes and perform anoxygenic photosynthesis, meaning this compound is produced in the complete absence of oxygen. wikipedia.org Their habitat is defined by euxinic conditions—environments that are both anoxic and sulfidic. wikipedia.org
In aerobic bacteria like Mycobacterium species, the relationship with oxygen is more complex. Early research on an aerobic Mycobacterium sp. indicated that while carotene synthesis could proceed anaerobically if a suitable electron acceptor was present, the formation of hydroxylated carotenoids specifically required molecular oxygen. annualreviews.org More recent studies on M. smegmatis have linked this compound production to the defense against oxidative stress. asm.orgresearchgate.net The expression of the this compound biosynthesis genes is dependent on the sigma factor SigF, which also regulates genes involved in combating oxidative stress, such as catalases and superoxide (B77818) dismutase. asm.org This suggests that this compound may function to scavenge reactive oxygen species (ROS). asm.org
Cellular Factors: The primary cellular factors modulating this compound gene expression are alternative sigma factors, which direct RNA polymerase to specific gene promoters in response to environmental or physiological signals.
In Mycobacterium smegmatis, the sigma factor SigF is essential for the expression of the this compound biosynthesis gene cluster (MSMEG_2343 to MSMEG_2347). asm.org SigF is considered a general stress response factor, and its activation is implicated in the adaptation to stationary phase, heat, and oxidative stress. asm.orgresearchgate.net
In Streptomyces coelicolor, the ECF sigma factor σLitS specifically directs the light-induced transcription of the crt gene cluster, which includes genes for this compound synthesis. nih.gov
These sigma factors act as key nodes, integrating environmental signals like light and cellular states like oxidative stress to control the metabolic flux towards this compound production.
Table 1: Factors Modulating this compound Gene Expression
| Factor | Organism Group | Effect on Gene Expression | Associated Cellular Component | Reference |
|---|---|---|---|---|
| Light | Streptomyces | Induction | σLitS (ECF Sigma Factor) | nih.gov |
| Mycobacterium | Induction | SigF (Sigma Factor) | asm.org | |
| Green Sulfur Bacteria | Adaptation to low light | Not specified | wikipedia.orgfrontiersin.org | |
| Oxygen | Green Sulfur Bacteria | Requires anoxic conditions | N/A (Strict Anaerobe) | wikipedia.org |
| Mycobacterium | Linked to oxidative stress response | SigF (Sigma Factor) | asm.organnualreviews.orgresearchgate.net |
Comparative Genomics and Evolutionary Aspects of this compound Pathways
Comparative genomic analyses have revealed that the capability to synthesize this compound has evolved independently in distinct phylogenetic lineages, primarily in green sulfur bacteria (GSB, phylum Chlorobi) and certain Actinobacteria (e.g., Streptomyces, Brevibacterium). plos.orgnih.gov The biosynthetic pathways in these groups share some enzymatic steps but also exhibit significant differences, pointing to a complex evolutionary history shaped by horizontal gene transfer (HGT) and functional divergence of duplicated genes. nih.govresearchgate.net
The biosynthesis of this compound in both Actinobacteria and GSB involves the enzyme CrtU, which is responsible for the characteristic aromatization of the β-ionone rings. nih.govasm.org However, aside from CrtU and the initial committed enzyme in carotenogenesis, phytoene synthase (CrtB), the pathways are notably different. nih.gov
In Actinobacteria: The pathway proceeds through the common intermediate β-carotene. Phytoene is converted to all-trans-lycopene by the desaturase CrtI. Lycopene is then cyclized to β-carotene by a cyclase such as CrtY (in Streptomyces) or a heterodimeric CrtYc/Yd (in Brevibacterium linens). nih.govasm.org Finally, CrtU acts on the β-rings of β-carotene to form this compound. mdpi.com
In Green Sulfur Bacteria: The pathway branches from γ-carotene, not β-carotene. nih.govmdpi.com A key evolutionary feature in GSB is the presence of two paralogous carotenoid cyclases, CruA and CruB. frontiersin.orgnih.govresearchgate.net CruA, a lycopene monocyclase found in all GSB, produces γ-carotene. frontiersin.org CruB, found only in the brown-colored, this compound-producing GSB strains, is a γ-carotene cyclase that converts γ-carotene into this compound. frontiersin.orgnih.govresearchgate.net The genomes of this compound-producing GSB, such as Chlorobium phaeobacteroides, encode both cruA and its paralog cruB. nih.gov
The evolution of these pathways appears to follow a "bramble" model, where enzymes for later, more specialized steps in the pathway show greater evolutionary plasticity and are more frequently subject to HGT compared to the conserved enzymes of the early pathway. nih.gov The presence of this compound synthesis capability in Brevibacterium (a C50 carotenoid lineage) is thought to be the result of HGT, where a C40 lineage β-carotene desaturase (crtU) was acquired. nih.gov
Phylogenetic studies suggest that the last common ancestor of the family Chlorobiaceae was likely a brown-colored form adapted to low-light conditions, capable of synthesizing this compound. frontiersin.orgresearchgate.net While this trait shows evidence of vertical inheritance, the genes responsible for the "brown" phenotype, including cruB for this compound synthesis, are also subject to active horizontal transfer among modern Chlorobiaceae populations. researchgate.net This indicates that the ability to produce this compound is a modular trait that can be gained or lost, allowing for rapid adaptation to different photic environments. The discovery that cyanobacteria can also produce aromatic carotenoids, though structurally distinct from those of GSB, further complicates the evolutionary picture and the use of these molecules as simple biomarkers. pnas.org
Table 2: Key Genes in this compound Biosynthetic Pathways
| Gene | Enzyme Function | Actinobacteria Pathway | Green Sulfur Bacteria Pathway | Reference |
|---|---|---|---|---|
| crtE | Geranylgeranyl pyrophosphate synthase | Present | Present | researchgate.net |
| crtB | Phytoene synthase | Present | Present | nih.gov |
| crtI | Phytoene desaturase | Present (forms all-trans-lycopene) | Present (forms 15-cis-phytoene) | nih.gov |
| crtY / crtYcYd | Lycopene cyclase | Present (forms β-carotene) | Absent | nih.gov |
| cruA | Lycopene monocyclase | Absent | Present (forms γ-carotene) | frontiersin.orgnih.govresearchgate.net |
| cruB | γ-carotene dicyclase | Absent | Present (forms this compound from γ-carotene) | frontiersin.orgnih.govresearchgate.net |
| crtU | β-carotene desaturase/methyltransferase | Present (forms this compound from β-carotene) | Present (aromatizes rings) | nih.govasm.org |
Compound Reference Table
Analytical and Detection Methodologies for Isorenieratene
Chromatographic Techniques for Isolation and Separation
Chromatographic methods are fundamental for separating isorenieratene from complex mixtures of pigments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a powerful tool for the analysis of non-volatile and thermally labile compounds like carotenoids. frontiersin.org It is widely used for the determination of carotenoid profiles in bacteria and other biological samples. researchgate.net
In the analysis of this compound, reversed-phase HPLC is commonly utilized. For instance, a C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile, methanol (B129727), and ethyl acetate (B1210297) (e.g., 80:10:10 v/v/v) at a flow rate of 1 ml/minute, with detection using a UV detector. scholarsresearchlibrary.comscholarsresearchlibrary.com Another system uses a C30 column with a gradient mobile phase of methanol, tert-butyl methyl ether, and water. psu.edu The identification of this compound in HPLC chromatograms is based on its retention time and spectral profile. researchgate.net
HPLC has been successfully applied to identify this compound in various organisms, including Streptomyces sp. scholarsresearchlibrary.com, engineered E. coli researchgate.net, and the photosynthetic bacterium Chlorobium phaeobacteroides. koreascience.kr In engineered E. coli, HPLC analysis identified this compound with characteristic maximum absorption wavelengths (λmax) at 427, 453, and 481 nm. researchgate.net
Table 1: HPLC Conditions for this compound Analysis
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| C18 | Acetonitrile:Methanol:Ethyl acetate (80:10:10) | 1 mL/min | UV Detector | scholarsresearchlibrary.comscholarsresearchlibrary.com |
| C30 | Methanol:tert-butyl methyl ether:water (gradient) | 1.0 mL/min | Diode Array Detector (DAD) | psu.edu |
| Reversed-phase | Methanol-acetone (1:1) | - | - | koreascience.kr |
| LichroCART RP-18 | Methanol:Hexane (80:20) | - | UV/Vis (DAD) | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a valuable technique for identifying volatile and semi-volatile compounds in complex mixtures and is often used to analyze derivatives of carotenoids. researchtrend.net While carotenoids themselves are generally not volatile enough for direct GC-MS analysis, their diagenetic products and derivatives found in geological sediments are frequently studied using this method. researchgate.net
The analysis of this compound derivatives in sediments by GC-MS helps in understanding paleoenvironmental conditions. researchgate.netnih.gov For example, GC-MS has been used to identify isorenieratane, a diagenetic product of this compound, in Jurassic shales and Mediterranean sapropels. researchgate.netnih.gov The identification is based on comparing the mass spectra and retention times of the compounds with those reported in the literature. researchgate.net Pyrolysis GC-MS can also be employed to analyze the bulk organic matter for the presence of terrestrial organic matter, which can be insignificant in sapropels containing this compound derivatives. researchgate.net
In some cases, GC-MS is used in conjunction with other analytical tools like Time-of-Flight-Secondary Ion Mass Spectrometry (ToF-SIMS) to map the spatial distribution of lipid biomarkers, including this compound derivatives, in sedimentary rocks. nih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the qualitative and quantitative analysis, as well as the structural elucidation of this compound.
UV-Visible Spectroscopy for Qualitative and Quantitative Analysis
UV-Visible spectroscopy is a fundamental method for both the qualitative and quantitative analysis of carotenoids. fdbio-rptu.de The characteristic absorption spectra of carotenoids in the visible region allow for their identification and quantification. This compound exhibits a distinctive UV-Vis absorption spectrum. For example, in engineered E. coli, this compound showed absorption maxima (λmax) at 427, 453, and 481 nm. researchgate.net Similarly, in mycobacteria, this compound (formerly known as leprotene) displays a λmax at 432, 457, and 483 nm. asm.org
The absorption maxima can be influenced by the solvent used for extraction. fdbio-rptu.de For quantitative analysis, the absorbance is measured at the wavelength of maximum absorption, and the concentration is calculated using the Beer-Lambert law. This method has been used to estimate the total carotenoid content in samples from Streptomyces sp. scholarsresearchlibrary.comscholarsresearchlibrary.com
Mass Spectrometry (MS/MS) for Structural Elucidation and Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation and precise identification of carotenoids. tandfonline.commdpi.com Soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used as they provide molecular weight information with minimal fragmentation. seiken-site.or.jp
High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which is crucial for confirming the elemental composition of a molecule. frontiersin.org For example, this compound from Rhodococcus sp. B7740 was identified with a mass of 528.3762 Da, which is very close to the calculated mass of 528.3756 Da (an error of 1.1 ppm). nih.govresearchgate.netresearchgate.net
Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation patterns of the parent ion. tandfonline.com This technique has been instrumental in identifying this compound and its derivatives in various sources, including microbial cultures and geological samples. nih.govpnas.org For instance, LC-APCI-MS/MS has been used to identify this compound in Rhodococcus sp. nih.govresearchgate.net
Sample Preparation and Extraction Protocols from Diverse Biological and Environmental Matrices
The extraction of this compound from biological and environmental samples is a critical first step before any analytical procedure. The choice of extraction method depends on the nature of the sample matrix.
For microbial sources like Streptomyces sp., a common procedure involves homogenization with a cold solvent like acetone. scholarsresearchlibrary.com The carotenoids are then partitioned into a less polar solvent such as petroleum ether. scholarsresearchlibrary.comscholarsresearchlibrary.com The extract is then concentrated, often using a rotary evaporator, and redissolved in a suitable solvent for analysis. scholarsresearchlibrary.comscholarsresearchlibrary.com
In the case of sediment samples, extraction is typically performed with organic solvents to isolate the lipid fraction containing carotenoid derivatives. mdpi.com For instance, freeze-dried sediment samples can be extracted with 90% acetone. mdpi.com To remove non-bound hydrocarbons, purified powdered samples may be further extracted with methanol and dichloromethane.
Cell disruption is often a necessary step to release carotenoids from within bacterial cells. tandfonline.com This can be achieved through physical methods like grinding with a mortar and pestle or vortexing with glass beads, or through chemical methods using acids or bases. tandfonline.com Saponification, a process involving treatment with a base like potassium hydroxide (B78521) (KOH), is sometimes used to break down lipids that may interfere with carotenoid identification. tandfonline.com
Biological and Ecological Functions of Isorenieratene
Membrane Integrity and Structural Roles in Microbial Cells
Beyond their roles in photosynthesis, carotenoids can also contribute to the structural integrity of cell membranes. frontiersin.orgbiorxiv.org By integrating into the lipid bilayer, carotenoids can modulate membrane fluidity and stability. frontiersin.org In green sulfur bacteria, over 90% of the carotenoids, including isorenieratene, are located in the chlorosomes, where they likely play a structural role in organizing the bacteriochlorophyll (B101401) pigments. frontiersin.org The hydrophobic nature of this compound facilitates its incorporation into these lipid-rich structures. wikipedia.org
Contribution to Microbial Interactions and Community Dynamics
The production of secondary metabolites like this compound can influence microbial interactions and the structure of microbial communities. While direct studies on this compound's role in mediating these interactions are limited, the metabolic activities of its producers, the green sulfur bacteria, are significant. As primary producers in euxinic zones, they form the base of a unique food web. core.ac.uk The release of organic compounds, including pigments and their degradation products, into the environment can shape the local microbial community composition and metabolic activities. vliz.benih.gov The presence of this compound-producing GSB is intrinsically linked to specific geochemical conditions (anoxia, sulfide (B99878), and light), which in turn selects for a specialized microbial community adapted to these conditions. wikipedia.orgcore.ac.uk
Biotechnological Applications and Engineering of Isorenieratene Production
Microbial Cell Factories for Enhanced Isorenieratene Synthesis
Microbial cell factories offer a promising platform for the sustainable and scalable production of this compound. frontiersin.org Organisms like Escherichia coli and Corynebacterium glutamicum are often chosen as hosts for heterologous production due to their well-characterized genetics, rapid growth, and established fermentation processes. frontiersin.orgwikipedia.org The focus of engineering these microbes lies in optimizing the biosynthetic pathway to channel metabolic flux towards the target compound.
Metabolic Engineering Strategies for Pathway Optimization
Metabolic engineering is crucial for enhancing the production of this compound in microbial hosts. nih.gov These strategies aim to increase the precursor supply, remove metabolic bottlenecks, and direct the flow of intermediates towards the final product.
Key metabolic engineering strategies include:
Enhancing Precursor Supply: The biosynthesis of this compound, like all carotenoids, begins with the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com Overexpression of genes in the native MEP (2-C-methyl-D-erythritol 4-phosphate) pathway or heterologous expression of the mevalonate (B85504) (MVA) pathway can significantly increase the pool of these precursors. mdpi.com
Upregulation of Key Enzymes: Increasing the expression of crucial enzymes in the carotenoid biosynthetic pathway, such as geranylgeranyl pyrophosphate (GGPP) synthase (crtE), phytoene (B131915) synthase (crtB), and phytoene desaturase (crtI), can drive the pathway forward. oup.comgoogle.com
Downregulation of Competing Pathways: To maximize the carbon flux towards this compound, competing metabolic pathways that drain the precursor pool can be downregulated or knocked out.
Enzyme Engineering: The activity and specificity of key enzymes can be improved through protein engineering techniques to enhance their catalytic efficiency and reduce the formation of unwanted byproducts.
A study on the heterologous production of this compound in E. coli demonstrated that the expression of carotenogenic genes from different organisms could be combined to improve yield. mdpi.comasm.org For example, the use of crtE, crtB, and crtI from Pantoea agglomerans has been shown to be effective in producing the lycopene (B16060) precursor. mdpi.com
Table 1: Key Genes and Enzymes in this compound Biosynthesis
| Gene | Enzyme | Function | Source Organism Example |
| crtE | GGPP synthase | Synthesizes geranylgeranyl pyrophosphate (GGPP) | Pantoea agglomerans |
| crtB | Phytoene synthase | Converts GGPP to phytoene | Pantoea agglomerans |
| crtI | Phytoene desaturase | Converts phytoene to lycopene | Pantoea agglomerans |
| crtY | Lycopene cyclase | Converts lycopene to β-carotene | Pantoea ananatis |
| crtU | β-carotene desaturase | Converts β-carotene to this compound | Brevibacterium linens |
| cruA | Lycopene cyclase | Converts lycopene to γ-carotene in GSB | Chlorobaculum tepidum |
| cruB | γ-carotene cyclase | Converts γ-carotene to β-carotene in GSB | Chlorobium phaeobacteroides |
Synthetic Biology Approaches for Pathway Redesign and Heterologous Expression
Synthetic biology provides powerful tools for the rational design and construction of novel biosynthetic pathways for this compound production. mdpi.com This approach allows for the assembly of genetic parts from diverse sources to create optimized production strains. asm.orgbiorxiv.org
Key synthetic biology strategies include:
Modular Pathway Assembly: The biosynthetic pathway for this compound can be broken down into distinct modules, each responsible for a specific set of reactions. asm.orgbiorxiv.org These modules can be individually optimized and then assembled in a combinatorial fashion to identify the most productive pathway architecture. A modular cloning (MoClo) method, termed Slot Allocation Cloning (SA-Clo), has been developed to facilitate the rapid construction of carotenoid pathways, including that of this compound. biorxiv.org
Promoter and Ribosome Binding Site (RBS) Engineering: The expression levels of pathway genes can be fine-tuned using libraries of promoters and RBSs with varying strengths. biorxiv.org This allows for the balancing of enzyme levels to avoid the accumulation of toxic intermediates and maximize the final product yield. For instance, initial constructs for this compound production resulted in the accumulation of intermediates like β-carotene, which was addressed by optimizing promoter strength. biorxiv.org
Heterologous Gene Expression: Genes encoding the necessary enzymes for this compound synthesis are sourced from various organisms and expressed in a suitable host. researchgate.netnih.govnih.gov For example, the genes cruA and cruB from green sulfur bacteria, responsible for the cyclization steps leading to this compound, have been heterologously expressed in E. coli. researchgate.netnih.govnih.gov Similarly, the carotenoid biosynthetic pathway from Brevibacterium linens has been reconstructed in E. coli. asm.org
Table 2: Examples of Heterologous Expression for this compound Production
| Host Organism | Expressed Genes/Pathway | Key Findings |
| Escherichia coli | Brevibacterium linens carotenoid pathway (crtE, crtB, crtI, crtY, crtU) | Functional expression of the this compound pathway was achieved. Unexpected byproducts were formed, highlighting the potential of pathway promiscuity. asm.org |
| Escherichia coli | cruA from Chlorobaculum tepidum and cruB from Chlorobium phaeobacteroides | Demonstrated the cooperative action of two distinct carotenoid cyclases in this compound biosynthesis in green sulfur bacteria. researchgate.netnih.govnih.gov |
| Chlorobaculum tepidum | cruB from Chlorobium clathratiforme | Heterologous expression led to the production of β-isorenieratene and β-carotene, confirming the role of CruB in the dicyclic carotenoid pathway. nih.gov |
Strain Improvement and Process Parameter Optimization
Beyond genetic manipulation, strain improvement and optimization of fermentation conditions are critical for maximizing this compound production. frontiersin.org
Key strategies include:
Strain Improvement: Classical strain improvement techniques, such as random mutagenesis followed by high-throughput screening, can be used to generate overproducing strains.
Fermentation Process Optimization: The yield of this compound can be significantly enhanced by optimizing fermentation parameters such as medium composition, pH, temperature, aeration, and feeding strategies. frontiersin.org The use of cost-effective fermentation media is also a crucial consideration for industrial-scale production. frontiersin.org
Co-factor Engineering: Ensuring an adequate supply of necessary co-factors for enzymes in the biosynthetic pathway can also improve production.
Future trends in this area point towards combinatorial engineering and gene knock-out strategies to create highly efficient and specialized microbial cell factories for aryl carotenoids like this compound. nih.govmatilda.science
Potential Industrial and Research Applications (excluding direct human use)
The unique properties of this compound make it a compound of interest for various industrial and research applications, independent of direct human consumption. biorxiv.orgmatilda.science
Specialized Pigment Applications
This compound's distinct color makes it a candidate for use as a specialized pigment. biorxiv.orgmatilda.science While its commercial production is currently limited, its application as a natural colorant is being explored. frontiersin.orgfrontiersin.org
Biomarker for Paleoenvironmental Studies: this compound and its derivatives serve as important biomarkers for identifying euxinic (anoxic and sulfidic) conditions in the photic zone of ancient water bodies. wikipedia.orgmdpi.comgeologyscience.ru Their presence in geological sediments provides valuable insights into past ocean chemistry and environmental conditions. wikipedia.orggeologyscience.ru
Industrial Colorants: Although not yet widely commercialized for this purpose, the microbial production of this compound could offer a natural alternative to synthetic pigments in various industrial processes where a specific coloration is desired. frontiersin.orgsrce.hr
Antioxidant Applications in Industrial and Research Systems (excluding human/food)
This compound exhibits significant antioxidant properties, which could be harnessed in various industrial and research settings. gerli.comnih.gov Its aromatic end groups are thought to contribute to its potent radical-scavenging abilities. acs.org
Protection against Oxidative Damage: The antioxidant capacity of this compound could be utilized to protect sensitive materials or chemical systems from oxidative degradation. nih.govtandfonline.com For instance, it could be incorporated into non-food formulations to prevent oxidation.
Research Tool for Studying Oxidative Stress: Due to its potent antioxidant activity, this compound can be a valuable tool in research settings for studying the mechanisms of oxidative stress and the efficacy of antioxidant compounds in non-biological systems.
The development of efficient microbial production platforms for this compound will be key to unlocking its full potential in these specialized applications. frontiersin.orgmatilda.science
Biorefinery Concepts and Sustainable Production Platforms
The industrial production of specialized carotenoids like this compound is undergoing a paradigm shift, moving away from reliance on petrochemical-based chemical synthesis towards sustainable, bio-based manufacturing. frontiersin.orgheraeus-precious-metals.com This transition is anchored in the principles of biorefining, where microbial cell factories are engineered to convert renewable feedstocks into a portfolio of value-added products. heraeus-precious-metals.com Integrating this compound production into a biorefinery model is critical for economic viability, as the synthesis of high-value, low-volume compounds can offset the costs associated with the production of lower-value bulk chemicals or biofuels. uoguelph.ca
Microorganisms such as bacteria, yeast, and microalgae are being developed as robust production platforms. researchgate.net These platforms are particularly suited for biorefineries as they can utilize a wide range of non-food, renewable feedstocks, including lignocellulosic biomass, agricultural residues, and industrial waste streams. researchgate.netmdpi.com The valorization of the entire feedstock is a core tenet of the biorefinery concept, minimizing waste and maximizing economic and environmental sustainability. google.com
Engineered Microorganisms as Production Hosts
Metabolic engineering and synthetic biology have enabled the development of various microorganisms for this compound production. Hosts like Escherichia coli and Corynebacterium glutamicum are frequently chosen due to their well-understood genetics and metabolism. researchgate.netfrontiersin.org Researchers have successfully reconstructed the this compound biosynthetic pathway from organisms like Brevibacterium linens in E. coli to produce the target compound. asm.org
Furthermore, engineering strategies focus on optimizing precursor supply and eliminating metabolic bottlenecks. In C. glutamicum, for instance, deleting the transcriptional repressor gene crtR has been shown to be an effective strategy to boost the production of both native and non-native carotenoids by 1.5 to 2-fold. frontiersin.org Other research has focused on developing novel cloning methods to systematically construct plasmids for the targeted production of specific carotenoids, including this compound, in bacteria. biorxiv.org
Some naturally robust microorganisms are also being explored. A novel strain of Rhodococcus aetherivorans (N1) has been identified that can produce a mix of carotenoids, including this compound, zeaxanthin, and β-carotene. researchgate.net This strain demonstrates significant potential for biorefinery applications due to its ability to directly utilize detoxified lignocellulosic hydrolysates. researchgate.net
| Microorganism | Engineering Strategy / Context | Key Finding / Reported Yield | Reference |
|---|---|---|---|
| Rhodococcus aetherivorans N1 | Utilization of renewable feedstocks. | Produced 6.4 mg/g carotenoids from glucose and 3.0 mg/g from undetoxified straw hydrolysate. The mix included this compound. | researchgate.net |
| Escherichia coli | Reconstruction of the biosynthetic pathway from Brevibacterium linens. | Successful synthesis of this compound and the asymmetric carotenoid agelaxanthin A. | asm.org |
| Corynebacterium glutamicum | Regulator engineering by deleting the repressor gene crtR. | Increased production of various C40 and C50 carotenoids by 1.5 to 2-fold. | frontiersin.org |
| Escherichia coli | Systematic plasmid engineering using Slot Assignment Cloning (SA-Clo). | Targeted production of this compound at levels of approximately 1-10 mg/L, minimizing intermediates. | biorxiv.org |
| Green Sulfur Bacteria (GSB) | Natural producers in specific environments. | Synthesize this compound as a primary light-harvesting carotenoid. wikipedia.org Their biomass is a potential source. uoguelph.ca | uoguelph.cawikipedia.org |
Utilization of Renewable Feedstocks
A key advantage of microbial production is the ability to use sustainable and low-cost feedstocks derived from waste or non-food sources. heraeus-precious-metals.commontanarenewables.com Lignocellulosic biomass, such as agricultural straw and wood residues, is an abundant and promising feedstock. heraeus-precious-metals.com The successful production of carotenoids, including this compound, by Rhodococcus aetherivorans N1 directly from undetoxified straw hydrolysate represents a significant advancement, demonstrating the feasibility of integrating carotenoid production into lignocellulosic biorefineries. researchgate.net This is reportedly the highest carotenoid yield achieved from such a feedstock. researchgate.net
Microalgae-based biorefineries offer another sustainable platform. mdpi.comresearchgate.net These photosynthetic organisms can utilize CO2 as a carbon source and can be cultivated on non-arable land, avoiding competition with food crops. mdpi.com In an algal biorefinery, lipids can be converted to biofuels, while other components of the biomass, such as proteins and pigments like carotenoids, are extracted as high-value co-products. mdpi.com
| Feedstock Type | Example | Producing Organism Type | Significance for this compound Production | Reference |
|---|---|---|---|---|
| Lignocellulosic Biomass | Straw hydrolysate | Bacteria (e.g., Rhodococcus aetherivorans) | Enables use of abundant, non-food biomass. Direct conversion without detoxification is a major cost-saving advantage. | researchgate.net |
| Simple Sugars | Glucose | Engineered Bacteria (e.g., E. coli, C. glutamicum) | Commonly used as a model carbon source for optimizing metabolic pathways and strain engineering for carotenoid synthesis. | researchgate.netfrontiersin.org |
| Industrial Byproducts | Distillers' Corn Oil, Crude Glycerol | Yeast, Bacteria | Valorizes waste streams from other industries (e.g., ethanol, biodiesel production), improving the circular economy. | montanarenewables.com |
| CO2 | Atmospheric or industrial CO2 | Microalgae, Cyanobacteria | Photosynthetic production provides a carbon-neutral or carbon-negative pathway for generating biomass rich in carotenoids. | heraeus-precious-metals.commdpi.com |
By leveraging metabolically engineered microbes and diverse, renewable feedstocks within a biorefinery framework, the sustainable production of this compound can be achieved. This approach not only reduces the environmental footprint compared to chemical synthesis but also enhances the economic feasibility of bio-based industries by creating multiple revenue streams from a single source of biomass. heraeus-precious-metals.com
Future Perspectives and Grand Challenges in Isorenieratene Research
Exploration of Uncharted Microbial Diversity for Novel Isorenieratene Producers
The biosynthesis of this compound is known to occur in a select group of organisms, including green sulfur bacteria (Chlorobiaceae) and some species of actinobacteria, such as Streptomyces griseus. rhea-db.orgnih.gov Recent discoveries, however, suggest that the genetic potential for this compound production may be more widespread than previously understood. For instance, the cyanobacterium Synechococcus sp. strain PCC 7002 has been shown to produce aromatic carotenoids via a pathway involving intermediates similar to those in this compound synthesis. nih.govpnas.org This highlights the vast, unexplored microbial diversity as a promising reservoir for discovering new, and potentially more efficient, this compound producers.
Culture-independent methods are paramount in uncovering the biosynthetic capabilities of microorganisms that are difficult to cultivate in laboratory settings. Metagenomics, the study of genetic material recovered directly from environmental samples, has emerged as a powerful tool for this purpose.
Metagenomic Mining: By sequencing DNA from diverse environments—ranging from marine sediments to the bark of avocado trees—researchers can identify biosynthetic gene clusters (BGCs) responsible for producing valuable secondary metabolites. biorxiv.orgnih.gov Functional metagenomic studies have successfully identified genes for the synthesis of various carotenoids, including this compound, in phyla such as Cyanobacteria, Actinobacteria, and Proteobacteria. biorxiv.org This "gene-first" approach bypasses the need for cultivation and allows for the direct screening of vast environmental genetic data for key enzymes, particularly the this compound synthase gene (crtU). frontiersin.org A metabologenomics approach, which combines genome mining with metabolomic analysis, has already shown promise in identifying BGCs for this compound in bacteria from unique ecosystems like the Amazon. nih.gov
Metatranscriptomics for Functional Insights: While metagenomics reveals the genetic potential, metatranscriptomics (the study of the complete set of RNA transcripts) provides a snapshot of the active gene expression within a microbial community. This technique can reveal the environmental conditions that trigger the expression of the this compound biosynthesis pathway. geomar.depnas.org By analyzing the transcriptome of a mixed microbial population, it's possible to link specific environmental cues (like light intensity or nutrient availability) to the upregulation of carotenoid biosynthesis genes, offering clues for optimizing production conditions. geomar.denih.gov
Development of Advanced Genetic Tools for Precision Pathway Engineering
The production of this compound in its native hosts is often insufficient for commercialization. researchgate.netfrontiersin.org Therefore, metabolic engineering of either native producers or a suitable heterologous host is essential. The development of advanced genetic tools is a grand challenge that, once overcome, will enable precise and predictable engineering of the this compound pathway.
The core biosynthetic pathway to this compound from β-carotene has been elucidated, involving key enzymes encoded by a cluster of genes. nih.gov A crucial and novel enzyme in this pathway is encoded by the crtU gene, which is responsible for the final conversion steps to this compound through a unique desaturation and methylation mechanism. rhea-db.orgnih.gov In green sulfur bacteria, the pathway involves the cooperative action of two carotenoid cyclases, CruA and CruB. nih.govresearchgate.net
| Gene | Function in this compound Biosynthesis | Organism(s) |
| crtE | Geranylgeranyl pyrophosphate synthase | Streptomyces sp. |
| crtB | Phytoene (B131915) synthase | Streptomyces sp. |
| crtI | Phytoene desaturase | Streptomyces sp. |
| crtY | Lycopene (B16060) cyclase | Streptomyces sp. |
| cruA | Lycopene monocyclase (forms γ-carotene) | Green Sulfur Bacteria |
| cruB | γ-carotene cyclase (forms β-carotene) | Green Sulfur Bacteria |
| crtU | β-carotene desaturase/methyltransferase (converts β-carotene to this compound) | Streptomyces griseus |
Table 1: Key genes identified in the this compound biosynthetic pathway. Data sourced from rhea-db.orgfrontiersin.orgnih.gov.
Future research will focus on:
CRISPR/Cas Systems: The application of CRISPR-based gene editing tools will allow for precise modifications, such as the insertion, deletion, or replacement of genes within the biosynthetic pathway. frontiersin.org This can be used to eliminate competing metabolic pathways, thereby channeling more precursors towards this compound, or to introduce stronger promoters to enhance the expression of rate-limiting enzymes.
Vector and Host Development: Creating robust expression vectors and optimizing heterologous hosts like E. coli or yeast (Saccharomyces cerevisiae) are critical for high-yield production. frontiersin.orgfrontiersin.org The challenge lies in ensuring the proper folding and function of this compound biosynthetic enzymes in a non-native cellular environment.
Protein Engineering: Rational and random approaches to protein engineering can be used to improve the efficiency and substrate specificity of key enzymes like CrtU. frontiersin.org This could lead to novel enzymes capable of producing this compound derivatives with enhanced properties.
Integration of Systems Biology and Omics Approaches for Holistic Understanding
To truly optimize this compound production, a holistic understanding of the producer organism's metabolism is required. This is where systems biology, which integrates various "omics" data (genomics, transcriptomics, proteomics, and metabolomics), becomes indispensable.
By creating comprehensive models of cellular metabolism, researchers can predict the effects of genetic modifications before they are implemented in the lab. For example, integrated transcriptomic and metabolomic analyses have been used to elucidate the regulation of other carotenoid pathways, identifying key bottlenecks and regulatory genes. frontiersin.orgresearchgate.net Applying this to an this compound producer would involve:
Sequencing the genome to identify all metabolic genes. frontiersin.org
Performing transcriptomics under various growth conditions to see which genes are expressed and when. nih.gov
Using proteomics to quantify the enzyme levels.
Conducting metabolomics to measure the concentration of this compound and its precursors.
This integrated data allows for the construction of a metabolic map that can pinpoint bottlenecks in the this compound pathway and identify non-obvious gene targets for engineering, leading to more effective strategies for overproduction.
Sustainable Bioproduction and Bioeconomy Contributions
A major challenge for the industrial application of this compound is developing a sustainable and economically viable production process. frontiersin.org Current yields from native producers are too low for commercial scale-up. researchgate.net A key future perspective is the development of biorefinery concepts where this compound is produced from low-cost, renewable feedstocks.
Waste Stream Valorization: Research has shown that some microbes can produce carotenoids from lignocellulosic biomass, such as agricultural waste. researchgate.netasm.org Engineering a robust microorganism, like Rhodococcus aetherivorans or Novosphingobium aromaticivorans, to efficiently convert components of pretreated biomass into this compound could significantly reduce production costs and contribute to a circular bioeconomy. researchgate.netasm.org
Fermentation Optimization: Advanced fermentation strategies, including fed-batch and continuous culture systems, need to be optimized to maximize cell density and this compound yield. This includes fine-tuning parameters like nutrient composition, pH, temperature, and aeration.
The successful large-scale bioproduction of this compound would contribute significantly to the growing bioeconomy. nih.gov As a high-value compound with potential pharmaceutical applications, it represents a shift away from petrochemical-based synthesis towards sustainable, bio-based manufacturing. frontiersin.org
Q & A
Q. What analytical techniques are most effective for identifying isorenieratene in complex geological matrices?
this compound is identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Key diagnostic ions (e.g., m/z 529.4 and 533.4) and retention time matching with authenticated standards are critical for confirmation. For sediment samples, extracted ion chromatograms (EICs) and MS/MS fragmentation patterns are compared to reference spectra from isolated standards or microbial biomass (e.g., Chlorobium tepidis) to ensure specificity .
Q. Why is this compound considered a biomarker for green sulfur bacteria (GSB) in paleoenvironmental studies?
this compound is exclusively synthesized by GSB under euxinic (anoxic, sulfidic) photic zone conditions. Its presence in sedimentary records indicates past photic zone euxinia, as GSB require both light and hydrogen sulfide for photosynthesis. Hyperspectral imaging (HSI) indices like RABD710–730max correlate with this compound abundance, enabling non-destructive tracking of GSB populations in sediment cores. This method is validated against HPLC-measured pigment concentrations (r = 0.82, p = 0.002) .
Advanced Research Questions
Q. How can researchers address data contradictions when correlating this compound concentrations with hyperspectral imaging indices?
Skewed distributions in this compound concentrations (common in heterogeneous sediments) may distort linear correlations. To mitigate this, apply non-parametric statistical tests (e.g., Spearman’s rank correlation) and use calibration models with 100-year moving averages to standardize variability. Cross-validate results with complementary proxies (e.g., chlorobactene for purple sulfur bacteria) and adjust for false discovery rates using Benjamini-Hochberg procedures .
Q. What experimental design considerations are critical for studying this compound’s antioxidant mechanisms in UVB-induced cellular damage?
Use multilamellar vesicle models and human retinal pigment epithelial (ARPE-19) cells to simulate in vivo conditions. Quantify radical scavenging via electron paramagnetic resonance (EPR) for singlet oxygen and hydroxyl radicals. Pair MTT assays with flow cytometry to assess cell viability and apoptosis post-UVB exposure. Molecular docking simulations (e.g., with TSPO receptors) can clarify binding interactions, but in vivo validation remains essential to address current limitations .
Q. How can researchers optimize extraction protocols to minimize this compound degradation in ancient sediments?
Implement anaerobic extraction under inert gas (N₂/Ar) to prevent oxidation. Use accelerated solvent extraction (ASE) with dichloromethane-methanol (9:1 v/v) at 60°C for 10 minutes. Validate recovery rates via spike-and-recovery experiments with deuterated internal standards. Store extracts at -80°C in amber vials to preserve integrity. Cross-check results with pyrolysis-gas chromatography-MS to detect degradation artifacts .
Methodological and Theoretical Challenges
Q. What statistical approaches are recommended for interpreting non-linear relationships between this compound and environmental variables?
For non-normal data distributions, apply log-transformations or generalized additive models (GAMs). Use principal component analysis (PCA) to disentangle covariables (e.g., organic carbon content, redox conditions). Bayesian hierarchical models can integrate uncertainties from multiple proxies (e.g., δ³⁴S isotopes, Fe speciation) to reconstruct paleoenvironmental thresholds .
Q. How should researchers formulate hypotheses when this compound’s presence contradicts traditional redox models?
Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design testable hypotheses. For example:
- Hypothesis: "this compound preservation in oxic sediments reflects rapid burial rather than syndepositional euxinia."
- Test: Compare this compound δ¹³C values with co-occurring biomarkers (e.g., chlorophyll derivatives) to distinguish primary vs. secondary depositional pathways. Use PICO (Population, Intervention, Comparison, Outcome) to structure experimental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
